molecular formula C21H13NO B018066 4-Hydroxydibenz(a,j)acridine CAS No. 105467-67-2

4-Hydroxydibenz(a,j)acridine

Cat. No. B018066
M. Wt: 295.3 g/mol
InChI Key: KLTMVHPZQSTVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxydibenz(a,j)acridine, also known as 4-OH-DBA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential carcinogenic properties. It is a potent mutagenic compound that has been shown to induce DNA damage and cause mutations in various cell types. Despite its potential hazards, 4-OH-DBA has also been studied for its potential therapeutic applications in cancer treatment.

Mechanism Of Action

The mechanism of action of 4-Hydroxydibenz(a,j)acridine is complex and not fully understood. It is believed to induce DNA damage through the formation of reactive oxygen species (ROS) and the formation of DNA adducts. These DNA adducts can cause mutations and lead to the development of cancer.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Hydroxydibenz(a,j)acridine are varied and depend on the dose and exposure duration. It has been shown to induce oxidative stress and inflammation in various cell types. It can also cause cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Hydroxydibenz(a,j)acridine in lab experiments is its potent mutagenic properties. This makes it a useful tool for studying the effects of DNA damage and mutations on various cell types. However, its potential hazards and carcinogenic properties make it important to handle with care and take appropriate safety precautions.
List of

Future Directions

1. Further studies on the potential therapeutic applications of 4-Hydroxydibenz(a,j)acridine in cancer treatment.
2. Investigation of the molecular mechanisms underlying the mutagenic properties of 4-Hydroxydibenz(a,j)acridine.
3. Development of safer and more efficient synthesis methods for 4-Hydroxydibenz(a,j)acridine.
4. Investigation of the potential effects of 4-Hydroxydibenz(a,j)acridine on other biological processes, such as immune function and metabolism.
5. Exploration of the potential synergistic effects of 4-Hydroxydibenz(a,j)acridine with other cancer treatments, such as chemotherapy and radiation therapy.
6. Investigation of the potential effects of 4-Hydroxydibenz(a,j)acridine on different cancer types and stages.
7. Development of new methods for detecting and quantifying 4-Hydroxydibenz(a,j)acridine in biological samples.
8. Investigation of the potential effects of 4-Hydroxydibenz(a,j)acridine on non-cancerous cells and tissues.
9. Exploration of the potential effects of 4-Hydroxydibenz(a,j)acridine on the environment and human health.
10. Development of new methods for mitigating the potential hazards of 4-Hydroxydibenz(a,j)acridine in industrial and research settings.

Synthesis Methods

The synthesis of 4-Hydroxydibenz(a,j)acridine can be achieved through several methods, including chemical synthesis and microbial metabolism. Chemical synthesis involves the use of various reagents and catalysts to produce the compound. Microbial metabolism, on the other hand, involves the use of bacteria or fungi to produce the compound through biotransformation of other compounds.

Scientific Research Applications

4-Hydroxydibenz(a,j)acridine has been extensively studied for its potential carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including human lung cells and liver cells. However, recent studies have also shown that 4-Hydroxydibenz(a,j)acridine has potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

CAS RN

105467-67-2

Product Name

4-Hydroxydibenz(a,j)acridine

Molecular Formula

C21H13NO

Molecular Weight

295.3 g/mol

IUPAC Name

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,9,11,15,17,19,21-decaen-8-one

InChI

InChI=1S/C21H13NO/c23-21-7-3-6-15-16(21)9-11-20-18(15)12-17-14-5-2-1-4-13(14)8-10-19(17)22-20/h1-12,22H

InChI Key

KLTMVHPZQSTVBB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C5=CC=CC(=O)C5=CC=C4N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C5=CC=CC(=O)C5=CC=C4N3

synonyms

4-Hydroxydibenz(a,j)acridine

Origin of Product

United States

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